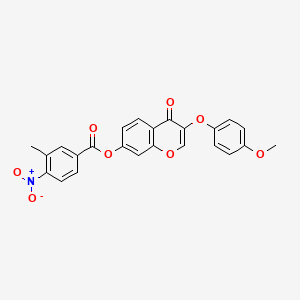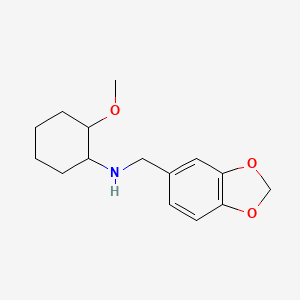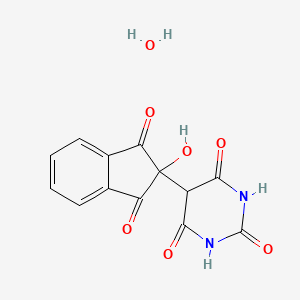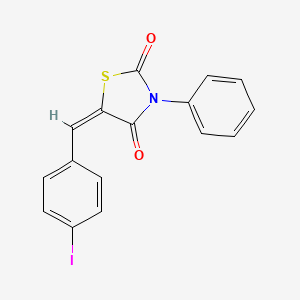
sodium 3-methyl-5-phenyl-2,4-pentadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-methyl-5-phenyl-2,4-pentadienoate, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a yellowish powder that is soluble in water and has a molecular weight of 214.22 g/mol.
Wirkmechanismus
The mechanism of action of sodium 3-methyl-5-phenyl-2,4-pentadienoate is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. sodium 3-methyl-5-phenyl-2,4-pentadienoate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, sodium 3-methyl-5-phenyl-2,4-pentadienoate can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
sodium 3-methyl-5-phenyl-2,4-pentadienoate has been shown to have a number of biochemical and physiological effects. Studies have shown that sodium 3-methyl-5-phenyl-2,4-pentadienoate can increase the levels of acetylcholine in the brain, which can improve cognitive function. sodium 3-methyl-5-phenyl-2,4-pentadienoate has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, sodium 3-methyl-5-phenyl-2,4-pentadienoate has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using sodium 3-methyl-5-phenyl-2,4-pentadienoate in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, sodium 3-methyl-5-phenyl-2,4-pentadienoate has been extensively studied, so there is a lot of information available on its properties and potential applications. However, one of the limitations of using sodium 3-methyl-5-phenyl-2,4-pentadienoate in lab experiments is that it can be toxic in high doses, so care must be taken when handling and using it.
Zukünftige Richtungen
There are a number of potential future directions for research on sodium 3-methyl-5-phenyl-2,4-pentadienoate. One area of research could be the development of new drugs based on sodium 3-methyl-5-phenyl-2,4-pentadienoate. Another area of research could be the study of the potential applications of sodium 3-methyl-5-phenyl-2,4-pentadienoate in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to better understand the mechanism of action of sodium 3-methyl-5-phenyl-2,4-pentadienoate and how it interacts with different enzymes and proteins in the body.
Synthesemethoden
Sodium 3-methyl-5-phenyl-2,4-pentadienoate can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the reaction of benzaldehyde and methyl acetoacetate in the presence of a strong base, such as sodium hydroxide. The Knoevenagel reaction involves the reaction of benzaldehyde and malonic acid in the presence of a strong base, such as sodium hydroxide. Both methods yield sodium 3-methyl-5-phenyl-2,4-pentadienoate as a yellowish powder.
Wissenschaftliche Forschungsanwendungen
Sodium 3-methyl-5-phenyl-2,4-pentadienoate has been extensively studied for its potential applications in scientific research. One of the most promising applications of sodium 3-methyl-5-phenyl-2,4-pentadienoate is in the field of cancer research. Studies have shown that sodium 3-methyl-5-phenyl-2,4-pentadienoate has anti-cancer properties and can inhibit the growth of cancer cells. sodium 3-methyl-5-phenyl-2,4-pentadienoate has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
sodium;(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2.Na/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11;/h2-9H,1H3,(H,13,14);/q;+1/p-1/b8-7+,10-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOXNXCJDYVHQP-PHIMWRIVSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CC=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CC=CC=C1.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5035102.png)

![2-methyl-5-(4-{[1-(3-pyridinylmethyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B5035124.png)
![1-[3-(allyloxy)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5035128.png)
![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5035133.png)
![4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5035137.png)
![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5035141.png)
![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035157.png)


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035181.png)
![8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B5035189.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-methoxyphenyl)urea]](/img/structure/B5035200.png)